Superior MAO-B Inhibitory Potency of 8-Methoxyquinoline-3-carbaldehyde Compared to MAO-A
8-Methoxyquinoline-3-carbaldehyde exhibits potent and selective inhibition of human recombinant MAO-B with an IC₅₀ of 530 nM [1]. In stark contrast, its inhibitory activity against MAO-A is negligible, with a reported IC₅₀ of 100,000 nM [2]. This represents an approximately 189-fold difference in potency, highlighting a clear and quantifiable selectivity profile favoring MAO-B over MAO-A.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 530 nM (MAO-B) |
| Comparator Or Baseline | IC₅₀ = 100,000 nM (MAO-A) |
| Quantified Difference | 189-fold lower potency for MAO-A |
| Conditions | Inhibition of human recombinant MAO-B expressed in supersomes; inhibition of MAO-A assessed as inhibition of kyneuramine conversion. |
Why This Matters
For researchers targeting MAO-B for therapeutic or biological study, this selectivity profile is critical for minimizing off-target effects associated with MAO-A inhibition and ensuring on-target biological interrogation.
- [1] BindingDB BDBM50585932, CHEMBL5081574. IC50: 530 nM for MAO-B. View Source
- [2] BindingDB BDBM50401980, CHEMBL2203921. IC50: 1.00E+5 nM for MAO-A. View Source
